molecular formula C12H14N4OS B7725533 (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one

Cat. No.: B7725533
M. Wt: 262.33 g/mol
InChI Key: IWRSIGMIKVLPQD-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a cyclopropyl group, a pyrazole ring, and a thioxoimidazolidinone moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde through the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Thioxoimidazolidinone Formation: The final step involves the condensation of the pyrazole aldehyde with a thioxoimidazolidinone precursor under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or cyclopropyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols), and polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes, which can contribute to its cytotoxic effects.

Comparison with Similar Compounds

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-7-8(6-15(2)14-7)5-10-11(17)16(9-3-4-9)12(18)13-10/h5-6,9H,3-4H2,1-2H3,(H,13,18)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRSIGMIKVLPQD-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C\2/C(=O)N(C(=S)N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.